N-(2-Aminoethyl)biotinamide N-(2-Aminoethyl)biotinamide
Brand Name: Vulcanchem
CAS No.: 111790-37-5
VCID: VC20753316
InChI: InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Molecular Formula: C12H22N4O2S
Molecular Weight: 286.4 g/mol

N-(2-Aminoethyl)biotinamide

CAS No.: 111790-37-5

Cat. No.: VC20753316

Molecular Formula: C12H22N4O2S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)biotinamide - 111790-37-5

CAS No. 111790-37-5
Molecular Formula C12H22N4O2S
Molecular Weight 286.4 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide
Standard InChI InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
Standard InChI Key BNCJEZWKLUBUBB-QXEWZRGKSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2

Chemical Structure and Properties

Molecular Structure

N-(2-Aminoethyl)biotinamide consists of biotin (vitamin H) attached to an ethylenediamine group via an amide linkage. The compound maintains the critical bicyclic structure of biotin, which is responsible for its high-affinity binding to avidin and streptavidin proteins. The ethylenediamine component provides a terminal amine group that enables additional conjugation opportunities with various biomolecules and detection systems .

Physical and Chemical Properties

The physical and chemical properties of N-(2-Aminoethyl)biotinamide are crucial for understanding its behavior in biological systems and laboratory applications. The table below summarizes the key properties of this compound:

PropertyValueNotes
Molecular FormulaC12H22N4O2SFor the free form of the compound
Molecular Weight286.39 g/molFor the free form
CAS Number111790-37-5Registry identifier
Physical State at 20°CSolidAs observed under standard conditions
Purity (Commercial)>95.0%Typically determined by TLC and other methods
Storage RecommendationUnder inert gas, -20°CFor optimal stability
Hydrochloride Form MW322.86 g/molFor the salt form (C12H23ClN4O2S)
Hydrochloride Form CAS111822-45-8Different registry number for the salt form
SolubilityReadily soluble in water and DMSOEnhanced solubility in hydrochloride form

The compound features four nitrogen atoms within its structure, including the biotin ring nitrogens and the terminal primary amine, which is particularly important for its reactivity in bioconjugation applications.

Available Forms

N-(2-Aminoethyl)biotinamide is commercially available in two primary forms:

  • Free base form (C12H22N4O2S)

  • Hydrochloride salt form (C12H23ClN4O2S), also known as Neurobiotin

The hydrochloride salt form offers enhanced water solubility and stability, making it the preferred choice for many biological applications, especially neuronal tracing . The salt form is identified by its IUPAC name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride .

Biological Applications

Neuroscience Applications

N-(2-Aminoethyl)biotinamide, particularly in its hydrochloride form (Neurobiotin), has become an indispensable tool in neuroscience research. As a neuronal tracer, it offers several advantages over traditional tracing compounds:

  • Enhanced intracellular retention - The compound remains in cells for extended periods, allowing for more comprehensive visualization of neuronal networks .

  • Compatibility with fixatives - It can be effectively fixed with common preservatives like formalin or glutaraldehyde, facilitating subsequent histological processing .

  • Reduced toxicity - It demonstrates lower toxicity than alternative neuronal tracers, enabling longer-term studies without compromising cell viability .

The compound is specifically valued for its ability to visualize neural architecture in great detail, providing insights into complex neuronal pathways and connections that are crucial for understanding brain function and development.

Neuronal Tracing Methodology

Bioconjugation Applications

Protein Labeling Strategies

Beyond its applications in neuroscience, N-(2-Aminoethyl)biotinamide serves as an important reagent in bioconjugation chemistry and protein labeling. The terminal primary amine group provides a reactive site for coupling to various biomolecules through standard bioconjugation reactions, including:

  • Amine-reactive crosslinkers (e.g., NHS esters, isothiocyanates)

  • Carbodiimide-mediated coupling to carboxylic acids

  • Reductive amination with aldehydes

These reactions enable the strategic attachment of biotin to proteins, antibodies, and other biomolecules, facilitating their purification, detection, or immobilization through subsequent avidin/streptavidin interactions .

Detection System Development

The strong and specific interaction between biotin and avidin/streptavidin (with dissociation constants in the femtomolar range) forms the basis for numerous detection systems utilizing N-(2-Aminoethyl)biotinamide. These systems capitalize on signal amplification strategies, wherein a single biotinylated molecule can bind multiple avidin/streptavidin molecules, each potentially carrying detection elements such as enzymes or fluorophores.

This approach has been employed in various analytical techniques, including:

  • Immunohistochemistry

  • Enzyme-linked immunosorbent assays (ELISA)

  • Blotting techniques

  • Flow cytometry

  • Biosensor development

Comparative Advantages

Advantages Over Alternative Neuronal Tracers

When compared to other neuronal tracers, N-(2-Aminoethyl)biotinamide offers several distinctive advantages:

FeatureN-(2-Aminoethyl)biotinamideTraditional Neuronal Tracers
SolubilityEnhanced water solubilityOften limited solubility
ToxicityLow cytotoxicityMany show significant toxicity
Cell RetentionExtended intracellular persistenceVariable, often shorter retention
Fixation CompatibilityCompatible with formalin/glutaraldehydeSome may be lost during fixation
Detection VersatilityMultiple visualization optionsOften limited to specific detection methods
Gap Junction TransferEffective transfer across gap junctionsLimited or no transfer capabilities
Signal AmplificationStrong amplification via avidin/streptavidinOften limited amplification options

These advantages have contributed to N-(2-Aminoethyl)biotinamide's widespread adoption in neuroanatomical research, particularly for studies requiring detailed visualization of neuronal connectivity .

Technical Considerations

Despite its numerous advantages, researchers should consider several technical aspects when working with N-(2-Aminoethyl)biotinamide:

  • Storage requirements - The compound should be stored under inert gas at -20°C to maintain stability .

  • Concentration optimization - Different applications may require different working concentrations to balance detection sensitivity with background signal.

  • Endogenous biotin considerations - High levels of endogenous biotin in some tissues may lead to background issues that require blocking strategies.

  • Delivery methods - Various techniques (including microinjection, electroporation, and pressure injection) may be employed depending on the specific research question.

Advanced Research Applications

Combined Tracing Approaches

Recent advances in neuroanatomical research have seen N-(2-Aminoethyl)biotinamide employed in sophisticated multi-label tracing studies. These approaches combine N-(2-Aminoethyl)biotinamide with other tracers, genetic markers, or immunolabeling techniques to simultaneously visualize multiple aspects of neural organization.

Such combined strategies have been particularly valuable for:

  • Differentiating pre- and post-synaptic elements within neural circuits

  • Identifying specific neuronal subtypes within traced networks

  • Correlating functional properties with anatomical connectivity

  • Mapping changes in neural circuitry during development or disease progression

Visualization Enhancements

The detection of N-(2-Aminoethyl)biotinamide has benefited from significant advances in microscopy and visualization techniques. Contemporary approaches include:

  • Confocal and multiphoton microscopy for three-dimensional visualization

  • Super-resolution microscopy for nanoscale localization

  • Automated imaging and analysis platforms for high-throughput applications

  • Correlative light and electron microscopy for ultrastructural context

These technical developments have enhanced the utility of N-(2-Aminoethyl)biotinamide as a research tool, enabling more detailed and comprehensive analyses of neural architecture.

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